5F-Edmb-pinaca
Overview
Description
5F-Edmb-pinaca, also known as 5-Fluoro EDMB-PINACA, is a synthetic cannabinoid and designer drug. It is part of the indazole-3-carboxamide family and has been identified in various drug seizures. This compound is known for its potent psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5F-Edmb-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:
Formation of the Indazole Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoropentyl Chain: This step involves the alkylation of the indazole core with a fluoropentyl halide.
Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the indazole derivative with an appropriate carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxamide with ethyl alcohol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
5F-Edmb-pinaca undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents such as thionyl chloride and fluorinating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These metabolites are often analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Scientific Research Applications
5F-Edmb-pinaca has several scientific research applications, including:
Chemistry: It is used as a reference standard for the development and validation of analytical methods for synthetic cannabinoids.
Biology: It is used in studies investigating the effects of synthetic cannabinoids on biological systems, including their interaction with cannabinoid receptors.
Medicine: It is used in toxicological studies to understand the adverse effects and potential therapeutic applications of synthetic cannabinoids.
Mechanism of Action
5F-Edmb-pinaca exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and the induction of psychoactive effects. The primary molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
5F-MDMB-PINACA: This compound is structurally similar to 5F-Edmb-pinaca but has a methyl ester instead of an ethyl ester.
5F-ADB: This compound is another synthetic cannabinoid with a similar indazole-3-carboxamide structure.
5F-MDMB-PICA: This compound is similar but has an indole core instead of an indazole core.
Uniqueness
This compound is unique due to its specific structural features, including the ethyl ester and the fluoropentyl chain. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Properties
IUPAC Name |
ethyl (2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3/c1-5-28-20(27)18(21(2,3)4)23-19(26)17-15-11-7-8-12-16(15)25(24-17)14-10-6-9-13-22/h7-8,11-12,18H,5-6,9-10,13-14H2,1-4H3,(H,23,26)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEACSPMBSUVRD-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963459 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2504100-69-8 | |
Record name | Ethyl N-{[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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